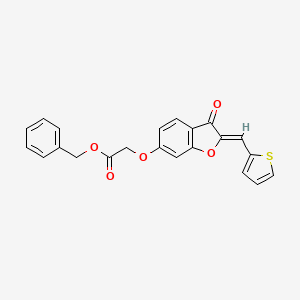

(Z)-benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-Benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound characterized by a 2,3-dihydrobenzofuran core substituted with a thiophen-2-ylmethylene group at position 2 and a benzyl ester-linked acetoxy group at position 5. The Z-configuration denotes the stereochemistry of the exocyclic double bond in the thiophene-substituted moiety. The compound’s synthesis likely involves condensation and esterification reactions, analogous to methods described for structurally related molecules .

Properties

IUPAC Name |

benzyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5S/c23-21(26-13-15-5-2-1-3-6-15)14-25-16-8-9-18-19(11-16)27-20(22(18)24)12-17-7-4-10-28-17/h1-12H,13-14H2/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEMNFRONRJETA-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound with potential biological activity. Its molecular formula is C22H16O5S, and it has garnered attention for its structural features that suggest various pharmacological properties.

Chemical Structure and Properties

The compound contains a benzyl group, a thiophene ring, and a benzofuran moiety, which are known to exhibit diverse biological activities. The presence of the keto group (3-oxo) and the ether linkage (oxy) further enhances its potential as a bioactive molecule.

| Property | Value |

|---|---|

| Molecular Formula | C22H16O5S |

| Molecular Weight | 392.43 g/mol |

| Purity | ≥95% |

Research indicates that compounds with similar structures often interact with biological targets through multiple mechanisms, including enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. The specific mechanism of (Z)-benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate remains to be fully elucidated but may involve:

- Enzyme Inhibition : Compounds containing thiophene and benzofuran moieties have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Antioxidant Activity : The presence of phenolic structures can contribute to antioxidant effects, reducing oxidative stress in cells.

- Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against various pathogens.

Biological Activity Studies

Recent studies have explored the biological activity of related compounds, suggesting that (Z)-benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate may exhibit:

Anticancer Activity

A study on similar benzofuran derivatives indicated significant cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in these cells could be a focal point for future research.

Antimicrobial Effects

Preliminary investigations into related structures have shown effectiveness against Gram-positive and Gram-negative bacteria. Testing of (Z)-benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate against various microbial strains could reveal its potential as an antimicrobial agent.

Case Studies

- Cytotoxicity Assay : A study involving a series of benzofuran derivatives demonstrated that compounds with structural similarities to (Z)-benzyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibited IC50 values in the low micromolar range against human cancer cell lines.

- Antimicrobial Screening : Another investigation reported that related compounds showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares its dihydrobenzofuran core with several analogs, which differ in substituent groups. These variations influence physicochemical properties such as molecular weight, lipophilicity (logP), and solubility. Below is a detailed comparison with three analogs from the literature:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity: The 3-methylthiophen-2-ylmethylene analog (XLogP3 = 4.7) and the 4-tert-butylphenyl analog (XLogP3 = 5.2) exhibit higher lipophilicity compared to the fluorinated derivative, likely due to the hydrophobic nature of alkyl and aryl groups . The target compound’s thiophen-2-ylmethylene group (without a methyl substituent) is expected to have slightly lower XLogP3 than its methylated analog.

Molecular Weight and Steric Effects :

- The tert-butyl-substituted compound has the highest molecular weight (404.4 g/mol), attributed to the bulky tert-butyl group. This substituent may hinder rotational freedom and influence binding interactions in biological systems .

- The target compound’s molecular weight (~392.4 g/mol) is intermediate, balancing lipophilicity and steric bulk.

Synthetic Considerations :

- Analogs are synthesized via base-mediated hydrolysis and condensation, as exemplified by the use of lithium hydroxide in THF-MeOH-H₂O for ester hydrolysis in related compounds . Crystallographic studies for structural validation may employ SHELX programs, widely used for small-molecule refinement .

Research Findings and Implications

Structural Insights :

- The dihydrobenzofuran core provides rigidity, while substituents modulate electronic and steric properties. Thiophene and fluorophenyl groups may enhance π-π stacking interactions in drug-receptor binding, whereas tert-butyl groups could improve membrane permeability .

Synthetic Challenges :

- Achieving Z-configuration selectivity during synthesis requires careful control of reaction conditions, such as temperature and catalyst choice.

Unresolved Questions :

- Biological activity data (e.g., IC₅₀ values) for the target compound and its analogs are absent in the provided evidence. Further studies are needed to correlate structural features with functional outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.